2-Deoxy-2-fluoro-beta-L-fucopyranose
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Overview
Description
2-Deoxy-2-fluoro-beta-L-fucopyranose is an organofluorine compound that is structurally derived from beta-L-fucose, where the hydroxy group at position 2 is replaced by a fluorine atom . This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-beta-L-fucopyranose typically involves the fluorination of beta-L-fucose. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-beta-L-fucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Deoxy-2-fluoro-beta-L-fucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Deoxy-2-fluoro-beta-L-fucopyranose involves its interaction with specific enzymes and metabolic pathways. The fluorine atom at position 2 can influence the compound’s binding affinity and reactivity, making it a potent inhibitor or substrate for certain enzymes . This can lead to the disruption of normal metabolic processes, which is particularly useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-fluoro-beta-D-galactopyranose
- 2-Deoxy-2-fluoro-beta-D-mannopyranose
- 2-Deoxy-2-fluoro-beta-D-glucopyranose
Uniqueness
2-Deoxy-2-fluoro-beta-L-fucopyranose is unique due to its specific stereochemistry and the presence of the fluorine atom at position 2. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
74554-13-5 |
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Molecular Formula |
C6H11FO4 |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6-/m0/s1 |
InChI Key |
IRKXGKIPOMIQOD-QYESYBIKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)F)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)F)O)O |
Origin of Product |
United States |
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